molecular formula C18H17N3O5S2 B2698142 N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021030-48-7

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B2698142
CAS No.: 1021030-48-7
M. Wt: 419.47
InChI Key: BOHSARBMDKVELX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-chlorophenylsulfonamido)thiazole-4-carboxamide
  • N-(2-methoxyphenyl)-2-(4-methylphenylsulfonamido)thiazole-4-carboxamide
  • N-(2-methoxyphenyl)-2-(4-nitrophenylsulfonamido)thiazole-4-carboxamide

Uniqueness

N-(2-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is unique due to the presence of both methoxyphenyl and sulfonamido groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-12-7-9-13(10-8-12)28(23,24)21-18-20-15(11-27-18)17(22)19-14-5-3-4-6-16(14)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHSARBMDKVELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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